5-[[1-[4-(2-Methoxyphenoxy)butyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
5-[[1-[4-(2-Methoxyphenoxy)butyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that belongs to the class of indole derivatives.
Properties
IUPAC Name |
5-[[1-[4-(2-methoxyphenoxy)butyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-30-20-10-4-5-11-21(20)31-13-7-6-12-27-15-16(17-8-2-3-9-19(17)27)14-18-22(28)25-24(32)26-23(18)29/h2-5,8-11,14-15H,6-7,12-13H2,1H3,(H2,25,26,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOZPHIMGDLTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of indole derivatives, including 5-[[1-[4-(2-Methoxyphenoxy)butyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, typically involves multiple stepsReaction conditions may vary, but common methods include the use of catalysts, solvents, and specific temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Indole derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified indole derivatives with different functional groups .
Scientific Research Applications
Indole derivatives, including 5-[[1-[4-(2-Methoxyphenoxy)butyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, have a wide range of scientific research applications. They are studied for their potential antiviral, anti-inflammatory, anticancer, and antimicrobial activities . In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, they are investigated for their potential therapeutic effects and mechanisms of action .
Mechanism of Action
The mechanism of action of indole derivatives involves their interaction with various molecular targets and pathways. These compounds can bind to specific receptors, enzymes, or other proteins, leading to changes in cellular processes. For example, some indole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways may vary depending on the specific compound and its structure .
Comparison with Similar Compounds
Indole derivatives are a diverse class of compounds with many similar structures. Some similar compounds include indole-3-acetic acid, indole-3-carbinol, and indole-3-butyric acid . Each of these compounds has unique properties and applications. For example, indole-3-acetic acid is a plant hormone, while indole-3-carbinol is studied for its potential anticancer effects . The uniqueness of 5-[[1-[4-(2-Methoxyphenoxy)butyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific structure and the combination of functional groups, which may confer unique biological activities and applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
